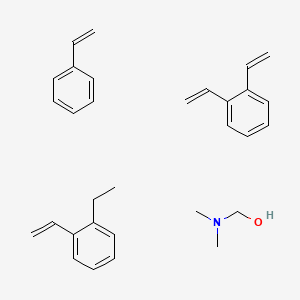

1,2-Bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,2-bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12.C10H10.C8H8.C3H9NO/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-4(2)3-5/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPWQGGNVMBBJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=C.CN(C)CO.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized, hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20284 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

69011-18-3 | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized, hydroxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, chloromethylated, trimethylamine-quaternized, hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mecanismo De Acción

Target of Action

It is known to be used as a strong acid cation exchange resin. These resins are typically used in water purification processes, where they exchange cations in the water with hydrogen or sodium ions, thereby reducing the hardness of the water.

Mode of Action

The compound interacts with its targets (the cations in the water) through an ion exchange process. In this process, the resin releases hydrogen or sodium ions into the water and simultaneously binds to the cations present in the water. This results in a reduction of the hardness of the water.

Result of Action

The primary result of the compound’s action is the reduction of water hardness. This can have various effects, such as preventing the formation of scale in pipes and improving the effectiveness of soaps and detergents.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of certain cations in the water can affect the efficiency of the ion exchange process. Additionally, the physical and chemical properties of the water, such as its pH and temperature, can also impact the compound’s action.

Análisis Bioquímico

Biochemical Properties

Dimethylaminomethanol: Dimethylaminomethanol is an organic compound containing both amine and alcohol functional groups. It can act as a base, neutralizing acids to form salts plus water

1-ethenyl-2-ethylbenzene: 1-ethenyl-2-ethylbenzene is a derivative of benzene with ethenyl and ethyl groups attached

Styrene: Styrene is an organic compound with a vinyl group attached to a benzene ring. It is the precursor to polystyrene and several copolymers. Styrene is largely metabolized into styrene oxide in humans, resulting from oxidation by cytochrome P450. Styrene oxide is considered toxic, mutagenic, and possibly carcinogenic.

Actividad Biológica

1,2-Bis(ethenyl)benzene; dimethylaminomethanol; 1-ethenyl-2-ethylbenzene; styrene, commonly referred to by its CAS number 69011-18-3, is a complex organic compound with significant implications in biochemical research and applications. This article delves into its biological activity, metabolic pathways, toxicological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C31H39NO

- Molecular Weight : 441.6 g/mol

- Boiling Point : 187.3ºC

- Flash Point : 58.8ºC

- Physical State : Solid

The compound comprises various functional groups, including amine and alcohol from dimethylaminomethanol and vinyl groups from styrene derivatives, which contribute to its biological activity.

Cellular Effects

Research indicates that styrene oxide, a metabolite of styrene, exhibits cytotoxic properties. It can induce oxidative stress and damage cellular components, leading to apoptosis in human cell lines. Studies have shown that exposure to styrene oxide can result in DNA damage and alterations in cell viability .

Metabolic Pathways

The primary metabolic pathway for styrene involves its conversion to styrene oxide through the action of cytochrome P450 enzymes. This metabolic transformation is crucial as styrene oxide is significantly more reactive than styrene itself and is responsible for many of the compound's toxic effects.

Toxicological Profile

The toxicological assessment of this compound reveals several critical findings:

Case Studies

-

Styrene Exposure in Occupational Settings :

A study conducted among workers in the reinforced plastics industry found elevated levels of styrene metabolites in urine, correlating with increased oxidative stress markers. This suggests a direct link between occupational exposure and potential health risks . -

Animal Studies on Reproductive Toxicity :

Research involving rodent models demonstrated that high doses of styrene led to reduced fertility rates and developmental abnormalities in offspring. These findings highlight the importance of regulating exposure levels in industrial settings .

Aplicaciones Científicas De Investigación

"1,2-Bis(ethenyl)benzene;dimethylaminomethanol;1-ethenyl-2-ethylbenzene;styrene" is a mixture of chemical compounds, including styrene . Styrene is a chemical building block employed in the production of numerous everyday consumer and industrial products .

Styrene Applications

- Plastics Manufacturing Styrene is a crucial raw material in the production of plastics and synthetic rubber . It is primarily used in the manufacture of polystyrene . Polystyrene comes in several forms including solid, foam, and film .

-

Polystyrene About 60% of all styrene produced worldwide is used to make polystyrene .

- Solid Polystyrene Solid polystyrene is used in a variety of applications, including packaging, rigid foodservice containers, medical and optical devices, electronics, toys, kitchen appliances, and household items .

- Polystyrene Foam Polystyrene foam is used in various applications such as lightweight protective packaging, foodservice containers, building components, and insulation .

- Polystyrene Film Polystyrene film is used in food packaging, laminating, and printing applications .

-

Other Styrene-Based Materials Styrene is also used to create other materials .

- Acrylonitrile Butadiene Styrene (ABS) plastic ABS plastic is used in refrigerator liners, medical devices, auto parts, small household appliances, toys, and luggage .

- Styrene Acrylonitrile (SAN) plastic SAN plastic is used for food containers, tableware, bathroom fittings, and optical fibers .

- Styrene Butadiene Rubber (SBR) SBR is a synthetic rubber used in vehicle tires, conveyor belts, gaskets, and seals .

- Styrene Butadiene Latex (SBL) SBL is used in paper coatings and carpet backings .

-

Flame Retardancy Styrene can be found in brominated flame retardants (BFRs) that enhance the fire resistance of materials.

- Electronics Flame retardants are used in electronic device housings.

- Textiles Flame retardants are incorporated into fabrics for upholstery and drapery.

- Construction Materials Flame retardants are applied in insulation foams and composite panels.

-

Other applications

- Can be used as a thinning agent in paints, varnishes, lacquers, adhesives, and glues .

- A component of fuel for heating or use in motorized vehicles .

- A solvent in the rubber and chemical manufacturing industries .

- A component of gasoline .

- A chemical intermediate to produce other chemical compounds .

- An additive in construction materials .

Métodos De Preparación

Styrene Production via Ethylbenzene Dehydrogenation

Styrene is predominantly synthesized through the catalytic dehydrogenation of ethylbenzene. This process accounts for ~85% of global production.

- Reaction Chemistry :

$$

\text{C}6\text{H}5\text{CH}2\text{CH}3 \rightarrow \text{C}6\text{H}5\text{CH=CH}2 + \text{H}2 \quad \Delta H = 124.9\ \text{kJ/mol (endothermic)}

$$

Side reactions produce toluene and methane:

$$

\text{C}6\text{H}5\text{CH}2\text{CH}3 + \text{H}2 \rightarrow \text{C}6\text{H}5\text{CH}3 + \text{CH}_4

$$

- Ethylbenzene Feed : Derived from benzene alkylation with ethylene (zeolite catalysts like ZSM-5).

- Dehydrogenation Reactor : Operates adiabatically or isothermally with packed-bed reactors.

- Distillation :

| Parameter | Value | |

|---|---|---|

| Conversion | 60–70% per pass | |

| Selectivity to styrene | 88–94% | |

| Catalyst Lifetime | 2–3 years with steam regeneration |

Styrene via Ethylbenzene Hydroperoxide (SM/PO Process)

A co-production method yielding styrene and propylene oxide:

While dimethylaminomethanol is not directly referenced, dimethylethanolamine (structurally similar) is synthesized via:

- Hydrogenation of Formaldehyde Adduct :

- Reagents : Two-mol formaldehyde adduct of monoethanolamine, butanol solvent, hydrogen.

- Catalyst : Ni-Co-Cu-Cr oxide pellets reduced to metallic form.

- Conditions :

Parameter Value Temperature 250–400°C Pressure 10–40 bar Yield ~98% purity

Key Challenges and Innovations

- Catalyst Deactivation : Coke formation in dehydrogenation reactors necessitates steam co-feeding and periodic regeneration.

- Energy Efficiency : Modern distillation trains use structured packing (e.g., Sulzer) to reduce pressure drop and polymerization.

- Sustainability : Bio-based ethylbenzene routes using ethanol from lignocellulosic biomass are under development.

Q & A

Basic: What experimental methods are recommended for determining the purity and structural integrity of 1,2-Bis(ethenyl)benzene in copolymer synthesis?

Answer:

- High-Performance Liquid Chromatography (HPLC): Use reversed-phase C18 columns with UV detection at 254 nm to separate and quantify unreacted monomers and byproducts. Calibrate using certified reference standards .

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile impurities (e.g., residual solvents) using helium carrier gas and electron ionization (EI) at 70 eV. Compare retention indices with NIST database entries .

- Nuclear Magnetic Resonance (NMR): Employ - and -NMR in CDCl₃ to confirm vinyl group integration and absence of undesired isomers (e.g., 1,3-substituted analogs) .

Basic: How can X-ray crystallography and spectroscopic techniques resolve steric effects in 1-ethenyl-2-ethylbenzene derivatives?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Determine precise bond angles and torsional strain in crystalline derivatives. For example, in 1,2-Bis(3,5-dimethylphenyl)ethane, SCXRD revealed dihedral angles of 85° between aromatic rings, explaining hindered rotation .

- Infrared (IR) Spectroscopy: Monitor C=C stretching vibrations (1620–1680 cm⁻¹) to assess conjugation disruptions caused by steric crowding .

- Computational Modeling: Use DFT (B3LYP/6-311+G(d,p)) to simulate steric hindrance and compare calculated vs. experimental bond lengths (e.g., C-C vs. C=C distances) .

Advanced: How to design a copolymerization reaction between 1,2-Bis(ethenyl)benzene and styrene while minimizing cross-linking?

Answer:

- Initiator Selection: Use azobisisobutyronitrile (AIBN) at 60–70°C for controlled radical polymerization. Avoid peroxides, which promote uncontrolled branching .

- Solvent Optimization: Conduct reactions in tetrahydrofuran (THF) with 10% toluene to stabilize radical intermediates and reduce chain transfer .

- Kinetic Monitoring: Track monomer conversion via in-situ FTIR or Raman spectroscopy. Maintain styrene/divinylbenzene molar ratios below 4:1 to limit cross-linking .

Advanced: How can contradictions between XRD and solution-phase NMR data for dimethylaminomethanol derivatives be resolved?

Answer:

- Dynamic NMR (DNMR): Perform variable-temperature -NMR (25–80°C) to detect rotational barriers in solution. For example, coalescence temperatures >60°C indicate slow conformational exchange .

- Solid-State NMR (SSNMR): Compare -CP/MAS spectra with SCXRD data to identify polymorphism or lattice-induced distortions .

- Molecular Dynamics (MD) Simulations: Model solvent effects (e.g., DMSO vs. chloroform) to explain discrepancies in observed vs. calculated chemical shifts .

Basic: What synthetic routes are effective for preparing dimethylaminomethanol derivatives with high enantiomeric excess?

Answer:

- Asymmetric Reduction: Use chiral catalysts like (R)-BINAP-RuCl₂ for hydrogenation of dimethylaminoketones. Achieve >90% ee with 50 bar H₂ in ethanol at 25°C .

- Enzymatic Resolution: Employ lipase B from Candida antarctica to hydrolyze racemic esters in phosphate buffer (pH 7.0), isolating (S)-enantiomers with 85% yield .

Advanced: How to analyze competing reaction pathways in the thermal decomposition of 1,2-Bis(ethenyl)benzene-styrene copolymers?

Answer:

- Thermogravimetric Analysis (TGA): Perform under N₂ at 10°C/min. Identify degradation stages: vinyl group cleavage (200–300°C) vs. backbone scission (>400°C) .

- Pyrolysis-GC-MS: Trap volatile degradation products (e.g., benzene, styrene) on Tenax® tubes and analyze via thermal desorption. Correlate with TGA mass loss profiles .

- Kinetic Modeling: Apply Friedman isoconversional method to estimate activation energies (Eₐ) for competing pathways, using TGA data at multiple heating rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.